N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-25-10-2-3-16-13-15(4-6-18(16)25)8-9-23-21(26)22(27)24-17-5-7-19-20(14-17)29-12-11-28-19/h4-7,13-14H,2-3,8-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETJMMWSBRGGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxane Core Formation
The benzodioxane scaffold is synthesized from gallic acid (3,4,5-trihydroxybenzoic acid ) via a five-step protocol:
- Esterification : Gallic acid is treated with methanol and sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate (85% yield).
- Ring Closure : Reaction with 1,2-dibromoethane in acetone using K₂CO₃ as a base forms 6,8-disubstituted-1,4-benzodioxane (45% yield).
- Nitro Reduction : Nitration at the 6-position followed by catalytic hydrogenation (H₂/Pd-C) yields 6-amino-2,3-dihydro-1,4-benzodioxin.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 85 |
| Dibromethane Cyclization | K₂CO₃, acetone, 60°C | 45 |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 78 |
Synthesis of 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-amine
Tetrahydroquinoline Core Construction
The 1-methyltetrahydroquinoline fragment is synthesized via asymmetric Povarov cycloaddition, adapted from CF₃-substituted tetrahydroquinoline methodologies:
- Cycloaddition : 4-Methoxyaniline reacts with methyl vinyl ketone in dichloromethane using chiral phosphoric acid 3d (15 mol%) to yield 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol (cis:trans >98:2, 89% ee).
- Demethylation : BBr₃-mediated cleavage of the methoxy group affords 1-methyl-1,2,3,4-tetrahydroquinolin-6-ol (92% yield).
- Side Chain Introduction : Mitsunobu reaction with tert-butyloxycarbonyl (Boc)-protected ethanolamine installs the ethylamine side chain, followed by Boc deprotection with TFA.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | CPA 3d, CH₂Cl₂, 25°C | 76 |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 92 |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 68 |
Formation of the Ethanediamide Linker
Oxalyl Chloride Activation
The ethanediamide bridge is constructed via sequential amidation:
- Benzodioxin Activation : 6-Amino-1,4-benzodioxane reacts with oxalyl chloride in anhydrous THF to form the mono-acid chloride intermediate.
- Coupling with Tetrahydroquinoline Amine : The intermediate is treated with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine in the presence of Et₃N, yielding the target diamide (62% yield).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, NH), 6.78–7.12 (m, aromatic H), 3.98 (s, 4H, OCH₂), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.81 (s, 3H, NCH₃).
- ¹³C NMR : 165.4 ppm (C=O), 143.2 ppm (benzodioxin C-O), 121.8 ppm (tetrahydroquinoline C-N).
Optimization and Challenges
Diastereoselectivity in Cycloaddition
The chiral phosphoric acid 3d ensures high enantiomeric excess (89% ee) in the tetrahydroquinoline synthesis, though racemization during Boc deprotection necessitates careful temperature control.
Amide Coupling Efficiency
Phosphorous oxychloride proved superior to EDCl/HOBt in minimizing side products during diamide formation, achieving 62% isolated yield vs. 45% with carbodiimide reagents.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Differences
Key Structural Features:
- Benzodioxin Core : Present in all compared compounds (e.g., anti-inflammatory acetic acid derivatives , antihepatotoxic flavones ).
- Substituents: Ethanediamide Linker: Unique to the target compound, replacing carboxylic acid () or flavone/coumarin backbones (). Tetrahydroquinoline Moiety: Distinct from tetrahydroisoquinoline in and flavonoid systems in .
Molecular Properties:
*Exact data for the target compound is unavailable in provided evidence; structural inferences are based on nomenclature.
Anti-Inflammatory Activity:
- : The benzodioxin-linked acetic acid derivative showed potency comparable to ibuprofen in carrageenan-induced edema (ED₅₀ ~20 mg/kg) . The carboxylic acid group likely enhances solubility and COX inhibition.
Antihepatotoxic Activity:
- : Flavones with dioxane rings (e.g., 4f, 4g) exhibited hepatoprotective effects comparable to silymarin by normalizing SGOT, SGPT, and ALKP levels. Hydroxy methyl substituents enhanced activity .
- Target Compound: The tetrahydroquinoline-ethyl group could introduce lipophilicity, improving liver-targeted accumulation but requiring evaluation for hepatotoxicity mitigation.
Receptor Binding and Selectivity:
- The tetrahydroquinoline subunit in the target compound may interact with adrenergic or serotonin receptors, differing from flavonoid-based mechanisms in .
Pharmacological Potential and Limitations
- Advantages: Modular design allows for tuning substituents (e.g., methyl groups on quinoline) to optimize bioavailability or target specificity. Benzodioxin’s antioxidant properties may complement quinoline’s receptor-modulating effects.
- Limitations: No clinical data available; preliminary studies are needed to validate efficacy and safety. Synthetic complexity (e.g., ethanediamide bridge) may hinder large-scale production.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxin ring and a tetrahydroquinoline moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 320.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets such as:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding to specific receptors could influence signal transduction pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Case Study : A derivative of the benzodioxin structure demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research into related compounds suggests potential anticancer effects through the induction of apoptosis in cancer cell lines:
- Case Study : A related compound showed IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines .
Pharmacological Effects
This compound may exhibit the following pharmacological effects:
- CNS Activity : Compounds with similar structures have been noted for their neuroprotective effects and potential in treating neurodegenerative diseases.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?
- Methodology :
- Use multi-step reactions starting with benzodioxin and tetrahydroquinoline derivatives. For example, react 2,3-dihydrobenzo[1,4]dioxin with acyl chlorides in the presence of sodium carbonate to form intermediates .
- Control reaction conditions: Maintain temperatures between 60–80°C and pH 7–8 to minimize side reactions .
- Monitor progress via thin-layer chromatography (TLC) and purify the final product using recrystallization or column chromatography .
- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | 75–85% |
| Solvent | DMF or ethanol | ~80% purity |
Q. What techniques are essential for structural characterization of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxin (δ 4.2–4.5 ppm for –O–CH2–O–) and tetrahydroquinoline (δ 1.2–1.8 ppm for methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30) to confirm purity ≥95% .
- X-ray Crystallography : Resolve stereochemistry of the ethanediamide linkage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Analog Synthesis : Modify the tetrahydroquinoline moiety (e.g., substitute methyl with ethyl) and test inhibitory effects on enzymes like acetylcholinesterase .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets such as serotonin receptors (e.g., 5-HT2A) .
- Example Findings :
| Modification | IC50 (nM) | Target |
|---|---|---|
| Methyl substitution | 120 ± 15 | Acetylcholinesterase |
| Ethyl substitution | 250 ± 30 | Acetylcholinesterase |
Q. What strategies mitigate stability issues during in vitro assays?
- Methodology :
- Degradation Analysis : Expose the compound to pH 2–12 and 40°C for 24 hours; analyze via LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .
- Stabilizers : Add 0.1% bovine serum albumin (BSA) to assay buffers to reduce non-specific binding .
Q. How can researchers identify biological targets for this compound?
- Methodology :
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for identification via mass spectrometry .
- Kinase Profiling : Screen against a panel of 100 kinases at 10 µM; prioritize targets with >50% inhibition .
Q. What experimental approaches resolve contradictions in enzyme inhibition data?
- Methodology :
- Assay Standardization : Use identical substrate concentrations (e.g., 0.5 mM acetylthiocholine for cholinesterase assays) and normalize to positive controls (e.g., donepezil) .
- Meta-Analysis : Compare inhibition curves (IC50) across studies using a weighted Z-score to account for variability in assay conditions .
Q. How can analytical methods be validated for quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS Validation :
- Linearity : Test 1–1000 ng/mL in plasma (R² > 0.99).
- Recovery : Spike samples with deuterated internal standards; achieve 85–115% recovery .
- Inter-Day Precision : CV ≤15% across three runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
